molecular formula C18H34N2O3 B8575226 7-[Cyano(4-hydroxynonyl)amino]-2-methylheptanoic acid CAS No. 56380-29-1

7-[Cyano(4-hydroxynonyl)amino]-2-methylheptanoic acid

Cat. No. B8575226
M. Wt: 326.5 g/mol
InChI Key: SGEDXJQZKXCFPK-UHFFFAOYSA-N
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Patent
US03989749

Procedure details

To a solution of ethyl 7-[N-(4-acetoxynonyl)cyanamido] -2-methylheptanoate (7.6 g., 0.02 mole) in ethanol (50 ml.) is added a solution of sodium hydroxide (1.6 g., 0.04 mole) in water (15 ml.) and the reaction is stirred at ambient temperature for 20 hours. Then most of the ethanol is removed in vacuo and the residue taken up in water (150 ml.). The solution is extracted once with ether then acidified with hydrochloric acid (dil.). The oil that separates is extracted into ether, the ether is washed with brine, dried over sodium sulfate, then removed under vacuum to give 7-[N-(4-hydroxynonyl)cyanamido]-2-methylheptanoic acid as a yellow oil.
Name
ethyl 7-[N-(4-acetoxynonyl)cyanamido] -2-methylheptanoate
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]([CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])[CH2:6][CH2:7][CH2:8][N:9]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH:17]([CH3:23])[C:18]([O:20]CC)=[O:19])[C:10]#[N:11])(=O)C.[OH-].[Na+]>C(O)C.O>[OH:4][CH:5]([CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])[CH2:6][CH2:7][CH2:8][N:9]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH:17]([CH3:23])[C:18]([OH:20])=[O:19])[C:10]#[N:11] |f:1.2|

Inputs

Step One
Name
ethyl 7-[N-(4-acetoxynonyl)cyanamido] -2-methylheptanoate
Quantity
7.6 g
Type
reactant
Smiles
C(C)(=O)OC(CCCN(C#N)CCCCCC(C(=O)OCC)C)CCCCC
Name
Quantity
1.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred at ambient temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then most of the ethanol is removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted once with ether
EXTRACTION
Type
EXTRACTION
Details
The oil that separates is extracted into ether
WASH
Type
WASH
Details
the ether is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
removed under vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC(CCCN(C#N)CCCCCC(C(=O)O)C)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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